

GPR120 Modulation: A Technical Guide to its Anti-inflammatory Properties

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Compound of Interest

Compound Name: GPR120 modulator 2

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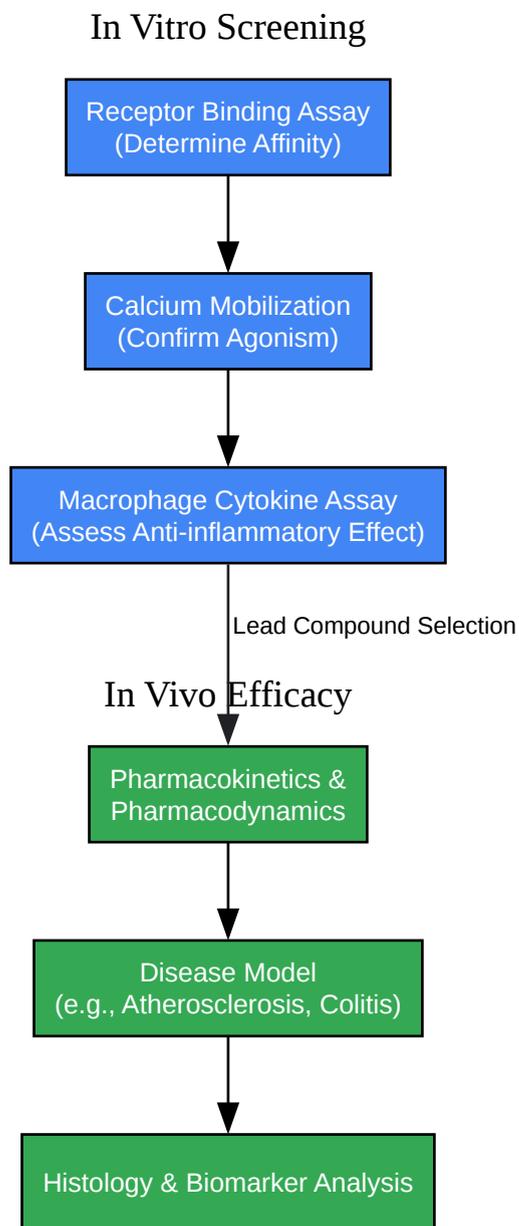
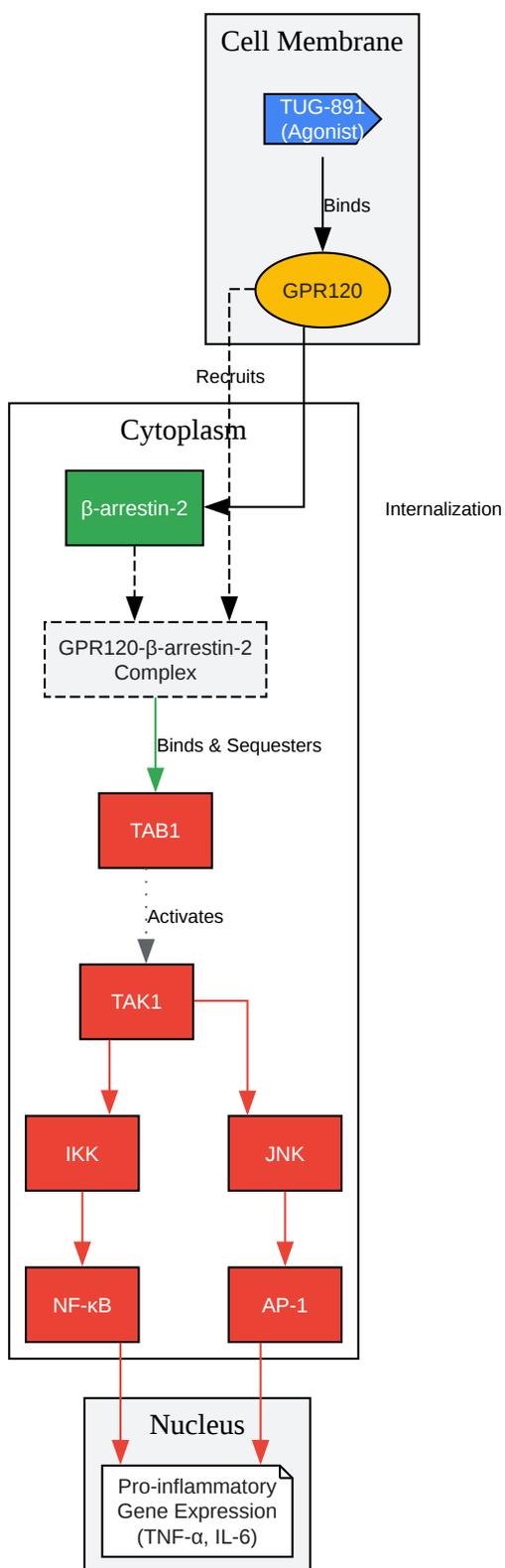
This technical guide provides an in-depth overview of the anti-inflammatory properties of GPR120 (G-protein coupled receptor 120), also known as Free Fatty Acid Receptor 4 (FFAR4). Given that "**GPR120 modulator 2**" is a non-specific term, this document will focus on the well-characterized and selective GPR120 agonist, TUG-891, as a representative molecule to detail the receptor's therapeutic potential in inflammatory diseases.

GPR120 has emerged as a significant therapeutic target due to its role in mediating the anti-inflammatory effects of omega-3 fatty acids.^{[1][2]} Its activation has been shown to suppress inflammatory responses in various cell types, particularly macrophages, making it a promising target for conditions such as type 2 diabetes, obesity, and atherosclerosis.^{[3][4][5]}

Core Mechanism of Action

GPR120 activation exerts its anti-inflammatory effects primarily through a G-protein-independent pathway involving β -arrestin-2.^{[2][6]} Upon agonist binding, GPR120 recruits β -arrestin-2, leading to the internalization of the receptor- β -arrestin-2 complex.^{[6][7]} This complex then interferes with pro-inflammatory signaling cascades. Specifically, it has been shown to inhibit the activation of TAK1 (transforming growth factor- β -activated kinase 1) by preventing its association with TAB1 (TAK1-binding protein 1).^{[1][8]} This disruption ultimately leads to the suppression of downstream pathways, including NF- κ B (nuclear factor-kappa B) and JNK (c-Jun N-terminal kinase), which are critical for the expression of pro-inflammatory cytokines like TNF- α , IL-6, and IL-1 β .^{[2][9]}

Signaling Pathway Diagram



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